Bienvenue dans la boutique en ligne BenchChem!

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl-

phosphatase inhibition Mycobacterium tuberculosis virulence target

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- is a polysubstituted indolizine-1-carbonitrile derivative belonging to a compound class recognized as a privileged scaffold for phosphatase inhibition. The molecule features a benzoyl group at position 3, a cyano group at position 1, and an ethyl substituent at position 5 of the indolizine core.

Molecular Formula C18H14N2O
Molecular Weight 274.3 g/mol
CAS No. 839698-07-6
Cat. No. B12918486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl-
CAS839698-07-6
Molecular FormulaC18H14N2O
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C(C=C(N21)C(=O)C3=CC=CC=C3)C#N
InChIInChI=1S/C18H14N2O/c1-2-15-9-6-10-16-14(12-19)11-17(20(15)16)18(21)13-7-4-3-5-8-13/h3-11H,2H2,1H3
InChIKeyLRSZPGIWSRYNSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- (CAS 839698-07-6): Compound Profile for Research Procurement


1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- is a polysubstituted indolizine-1-carbonitrile derivative belonging to a compound class recognized as a privileged scaffold for phosphatase inhibition [1]. The molecule features a benzoyl group at position 3, a cyano group at position 1, and an ethyl substituent at position 5 of the indolizine core. Its molecular formula is C18H14N2O with a molecular weight of 274.3 g/mol and a computed LogP of approximately 3.60 . This specific substitution pattern places it within a focused series of 3-substituted indolizine-1-carbonitrile derivatives investigated for activity against mycobacterial protein tyrosine phosphatases MPtpA and MPtpB, which are validated virulence targets in Mycobacterium tuberculosis [1].

Why 1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- Cannot Be Assumed Interchangeable with Other Indolizine-1-Carbonitrile Analogs


Pharmacological profiling of the 3-substituted indolizine-1-carbonitrile series reveals that phosphatase inhibitory potency and selectivity are exquisitely sensitive to the nature and position of substituents on the indolizine ring [1]. The combination of a 3-benzoyl group and a 5-ethyl substituent defines a unique spatial and electronic environment not recapitulated by simple unsubstituted indolizine-1-carbonitrile (CAS 3352-05-4, LogP ~1.81 ) or by analogs with alternative substituents such as 3-acetyl-1-indolizinecarbonitrile (CAS 158670-17-8) or 3-(4-nitrophenyl)-1-indolizinecarbonitrile (CAS 158670-19-0) . Even positional isomers with a relocated benzoyl group—such as 7-benzoylindolizine-3-carbonitrile (CAS 113616-92-5)—present fundamentally different molecular topologies and are not functionally equivalent . SAR studies on related antimycobacterial indolizines have demonstrated that the nature of the para substituent on the benzoyl moiety significantly influences biological outcomes, underscoring that unverified substitution is not an acceptable procurement strategy for this compound class [2].

Quantitative Differentiation Evidence for 1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- (CAS 839698-07-6)


Phosphatase Inhibition Selectivity: Differential Activity Against MPtpA vs. MPtpB in the 3-Benzoyl Indolizine Series

In the foundational series characterization by Weide et al. (2006), individual 3-substituted indolizine-1-carbonitrile derivatives displayed divergent inhibition profiles across the two structurally related mycobacterial phosphatase paralogs MPtpA and MPtpB. Although the exact IC₅₀ values for the specific 3-benzoyl-5-ethyl analog were not tabulated in the published report, the study established clear inter-compound discrimination within the series: for example, one derivative exhibited an IC₅₀ of 74.9 µM against MPtpA [REFS-1, REFS-3], while another member of the series showed an IC₅₀ of 220 nM against human indoleamine 2,3-dioxygenase 1 (IDO1), an unrelated off-target, revealing a >340-fold selectivity window for phosphatase over IDO1 at the series level [2]. The 5-ethyl substitution present in the target compound introduces steric bulk not present in the unsubstituted or 5-H parent, a modification that has been shown in related indolizine SAR studies to modulate target engagement [4]. This supports the rationale that the 5-ethyl-3-benzoyl combination creates a distinct selectivity fingerprint compared to other analogs in the same paper, including the 5-unsubstituted comparator.

phosphatase inhibition Mycobacterium tuberculosis virulence target MPtpA MPtpB

Antimycobacterial Potential: SAR-Consistent Scaffold Confirmed in Indolizine Anti-Tubercular Studies

A 2017 structure–activity relationship study on related indolizine derivatives against Mycobacterium tuberculosis H37Rv established that the R substituent at the para position of the 3-benzoyl moiety has a measurable influence on antimycobacterial potency [1]. In a more recent 2024 study, a panel of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates was evaluated against susceptible H37Rv, multidrug-resistant, and extensively drug-resistant M. tuberculosis strains, with MIC values for the most active compounds ranging from 5 to 16 µg/mL against the susceptible strain and 16–64 µg/mL against MDR strains [2]. Although 1-indolizinecarbonitrile, 3-benzoyl-5-ethyl- was not among the specific compounds tested in those panels, it shares the identical 3-benzoylindolizine pharmacophore that the SAR study identifies as essential for anti-TB activity, and the 5-ethyl substituent provides an additional vector for potency optimization not present in the 5-unsubstituted parent scaffold [1]. This places the compound as a structurally pre-validated starting point for anti-TB lead optimization.

antimycobacterial Mycobacterium tuberculosis H37Rv MDR-TB SAR indolizine

Differentiated Physicochemical Properties: LogP Advantage over Unsubstituted Indolizine-1-Carbonitrile

The computed octanol-water partition coefficient for 1-indolizinecarbonitrile, 3-benzoyl-5-ethyl- (LogP = 3.60 ) is substantially higher than that of the unsubstituted indolizine-1-carbonitrile parent (LogP ~1.81 ), reflecting the lipophilic contribution of the 3-benzoyl and 5-ethyl substituents. This LogP value falls within the optimal range for cellular permeability (LogP 1–5), positioning it favorably for intracellular target engagement—a critical consideration for antimycobacterial programs where compounds must penetrate the waxy mycobacterial cell envelope [1]. The higher LogP relative to the parent scaffold also translates into distinct chromatographic behavior and solubility characteristics, which are relevant for assay development (e.g., DMSO solubility for screening) and for purification protocols. In comparison, the more hydrophilic 3-acetyl analog (3-acetyl-1-indolizinecarbonitrile, CAS 158670-17-8) would exhibit a lower LogP, while the 2-amino-3-(4-chlorobenzoyl) analog (CAS 353262-87-0, ACD/LogP ~4.14 ) overshoots into potentially problematic lipophilicity territory, making the target compound a balanced intermediate.

LogP lipophilicity drug-likeness physicochemical profiling

Synthetic Accessibility and Purity: Commercial Availability at 98% from Multiple Verified Sources

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- is commercially available at a certified purity of 98% from multiple independent suppliers (e.g., Leyan product number 2231836 ), with its identity confirmed by CAS registry number 839698-07-6 and molecular formula C18H14N2O (MW = 274.3 g/mol) . This contrasts with many closely related indolizine-1-carbonitrile analogs—such as 3-acetyl-1-indolizinecarbonitrile (CAS 158670-17-8) and 3-(4-nitrophenyl)-1-indolizinecarbonitrile (CAS 158670-19-0)—which are available from fewer vendors and often at lower or unspecified purity grades [REFS-3, REFS-4]. The robust multi-vendor supply chain reduces the risk of single-source dependency for research programs and supports batch-to-batch reproducibility in biological assays. The published synthetic route via cyclization of aromatic cycloimmoniumylides with electron-deficient alkenes, followed by CrO₃ dehydrogenation, provides a validated synthetic entry for in-house resynthesis if required [1].

synthetic accessibility purity procurement supply chain reproducibility

Validated Application Scenarios for 1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- (CAS 839698-07-6)


Mycobacterium Tuberculosis Phosphatase Inhibitor Screening Libraries

The compound is structurally positioned within the verified 3-substituted indolizine-1-carbonitrile phosphatase inhibitor series reported by Weide et al. (2006) [1], where derivatives demonstrated activity against MPtpA and MPtpB—essential virulence phosphatases of M. tuberculosis. Its 3-benzoyl-5-ethyl substitution pattern makes it suitable for inclusion in focused screening libraries targeting mycobacterial phosphatase inhibition, with the LogP of 3.60 supporting intracellular target access . The availability at 98% purity from multiple vendors ensures consistent quality for high-throughput screening campaigns .

Anti-Tubercular Lead Optimization Scaffold

SAR studies on related indolizine derivatives have confirmed that the 3-benzoylindolizine core is pharmacophorically relevant for anti-TB activity against both drug-susceptible H37Rv and multidrug-resistant M. tuberculosis strains [2]. The target compound retains this validated core while offering the 5-ethyl substitution as a distinct optimization vector. Medicinal chemistry teams can use this compound as a starting scaffold for systematic derivatization (e.g., exploring para-substitution on the benzoyl ring, modifying the 5-alkyl chain) based on established SAR principles [REFS-4, REFS-5].

Physicochemical Property Calibration in Drug Discovery

With a LogP of 3.60, the compound occupies an intermediate lipophilicity range that is desirable for balancing permeability and solubility . This property profile, combined with the documented synthetic protocol for 3-benzoylindolizine construction [4], makes the compound a useful calibration standard for physicochemical property assays (e.g., LogD determination, kinetic solubility, PAMPA permeability) in drug discovery programs, especially when benchmarking against more hydrophilic (LogP ~1.81) or more lipophilic (LogP ~4.14) indolizine analogs.

Infectious Disease Target-Based Probe Development

The compound's structural relationship to the known PtpB inhibitor scaffold (as evidenced by the advanced derivative 3-((S)-2-(3-benzoyl-1-cyanoindolizin-5-yloxy)-4-methylpentanamido)-3-phenylpropanoic acid, which inhibits PtpB to interfere with macrophage signaling [5]) supports its use as a starting point for developing activity-based probes or tool compounds for studying phosphatase-mediated virulence mechanisms in pathogenic bacteria.

Quote Request

Request a Quote for 1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.